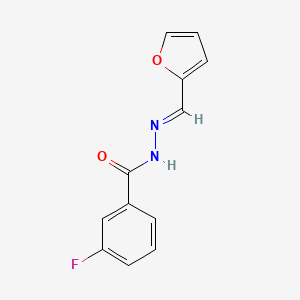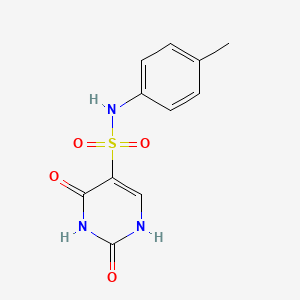![molecular formula C18H17FN2O3 B5554718 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)
3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as FMCPB, is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. FMCPB is a benzamide derivative that has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Fluorinated Heterocycles Synthesis : The incorporation of fluorine atoms into organic molecules, such as 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, is a strategy to enhance the molecule's chemical stability, lipophilicity, and biological activity. Research demonstrates diverse synthesis routes of fluorinated heterocycles, leveraging rhodium(III)-catalyzed C-H activation for the creation of compounds with potential pharmaceutical applications (Wu et al., 2017).
Crystal Structure and Disorder : The study of 3-fluoro-N-(3-fluorophenyl) benzamide, a similar compound, highlighted concomitant polymorphism due to disorder within the crystal structure, affecting the material's physical properties and potentially its reactivity and stability (Chopra & Row, 2008).
Biological Activity and Applications
Biological Activity : Compounds structurally related to this compound, such as N-benzoyl-N'-dialkylthiourea derivatives, have been explored for their biological activities. Studies have reported on their synthesis, structure, and evaluation against various pathogens, showing potential as antifungal agents (Weiqun et al., 2005).
Antitumor Activity : Another related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, synthesized through a specific condensation process, demonstrated significant inhibition on the proliferation of cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Lu et al., 2017).
Materials Science and Photophysics
- Solid-State Fluorescence : The synthesis and study of fluorophore molecules combining naphthalimide and phosphazene groups reveal insights into their photophysical properties and solid-state fluorescence. Such compounds, by exhibiting excimer emission, show potential for applications in materials science, particularly in the development of new fluorescent materials (Ün et al., 2017).
Neuroimaging Applications
- Neuroimaging : Compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been used as molecular imaging probes for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients using positron emission tomography (PET). This highlights the potential of fluorine-containing benzamides in the development of diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).
Propiedades
IUPAC Name |
3-fluoro-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-14-5-3-4-13(12-14)17(22)20-16-7-2-1-6-15(16)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMKEDLDMCEVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)
![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)


![4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)